N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(2-phenylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-13-14-26-20-15-17(11-12-22-20)21(24)23-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRURPDYHDQBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide typically involves the following steps:
Formation of the biphenyl intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the methoxyethoxy group: The biphenyl intermediate is then reacted with a suitable reagent, such as 2-methoxyethanol, under basic conditions to introduce the methoxyethoxy group.
Formation of the isonicotinamide moiety: The final step involves the reaction of the intermediate with isonicotinoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula C21H21N2O3.
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.41 g/mol. Its structure includes a biphenyl moiety linked to an isonicotinamide group, which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of isonicotinamide have shown efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| A549 (Lung Cancer) | 3.7 |
| MCF7 (Breast Cancer) | 4.5 |
These results suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression related to cell survival and proliferation.
- Activation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Study 1: In Vitro Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of isonicotinamide and tested their cytotoxicity against a panel of cancer cell lines. This compound demonstrated notable activity with an IC50 value of 4.0 µM against the MCF7 breast cancer cell line, indicating its potential as a therapeutic agent in breast cancer treatment .
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of this compound in a murine model of inflammation. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples, suggesting its utility in inflammatory diseases .
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for biphenyl protons (δ 7.2–7.8 ppm), methoxyethoxy protons (δ 3.4–4.2 ppm), and amide carbonyl (δ ~165 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching theoretical values .
- X-ray crystallography : Resolve stereochemical ambiguities and validate bond angles/distances in crystalline samples .
What in vitro assays are typically employed to evaluate the biological activity of this compound?
Q. Basic
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cell viability assays (MTT/XTT): Assess cytotoxicity in cancer cell lines, with dose-response curves (1–100 µM) .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Q. Advanced
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Purity validation : Use HPLC (>98% purity) to rule out impurities affecting activity .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., biphenyl vs. phenyl substitutions) .
What computational approaches are utilized to predict the binding affinity and mechanism of action of this compound?
Q. Advanced
- Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to identify key hydrogen bonds/π-π stacking .
- Molecular dynamics (MD) simulations : Track stability of ligand-protein complexes over 100-ns trajectories to assess binding mode robustness .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
What strategies optimize enantiomeric purity during the synthesis of chiral derivatives of this compound?
Q. Advanced
- Chiral auxiliaries : Use tert-butanesulfinamide to control stereochemistry during amide bond formation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to achieve >90% enantiomeric excess (ee) .
- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) for analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
